molecular formula C15H30O2 B1596448 Dodecyl propionate CAS No. 6221-93-8

Dodecyl propionate

Cat. No.: B1596448
CAS No.: 6221-93-8
M. Wt: 242.4 g/mol
InChI Key: FVGJPCFYGPKBKJ-UHFFFAOYSA-N
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Description

Dodecyl propionate, also known as dodecyl propanoate, is a carboxylic ester with the molecular formula C15H30O2. It is a fatty alcohol ester derived from the reaction between dodecanol and propionic acid. This compound is commonly used in various industrial applications due to its unique chemical properties .

Scientific Research Applications

Dodecyl propionate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the permeability of active pharmaceutical ingredients.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl propionate is typically synthesized through an esterification reaction between dodecanol and propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 100-150°C for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions: Dodecyl propionate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and propionic acid.

    Oxidation: Under oxidative conditions, the ester can be oxidized to form dodecanoic acid and propionic acid.

    Reduction: Reduction of this compound can yield dodecanol and propanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Dodecanol and propionic acid.

    Oxidation: Dodecanoic acid and propionic acid.

    Reduction: Dodecanol and propanol.

Comparison with Similar Compounds

    Dodecyl acetate: Another fatty alcohol ester with similar properties but derived from acetic acid.

    Dodecyl butyrate: Similar ester but derived from butyric acid.

    Dodecyl laurate: An ester derived from lauric acid.

Uniqueness: Dodecyl propionate is unique due to its specific chain length and the presence of the propionate group, which imparts distinct chemical and physical properties. Compared to dodecyl acetate and dodecyl butyrate, this compound has a slightly higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .

Properties

IUPAC Name

dodecyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGJPCFYGPKBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064142
Record name Lauryl propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Slightly fruity light aroma
Record name Dodecyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Dodecyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.866 (20°)
Record name Dodecyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6221-93-8
Record name Dodecyl propanoate
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Record name Dodecyl propionate
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Record name Lauryl propionate
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Record name Propanoic acid, dodecyl ester
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Record name Lauryl propionate
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Record name Dodecyl propionate
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Record name DODECYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name Dodecyl propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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